Masticadienonic acid

Description

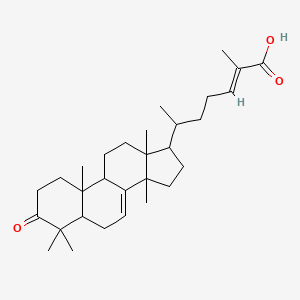

from Pistacia terebinthus galls; structure in first source

Structure

2D Structure

Properties

CAS No. |

514-49-8 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(Z,6S)-2-methyl-6-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,22-,24-,28+,29-,30+/m0/s1 |

InChI Key |

VOYZLKWKVLYJHD-UZEUFRBSSA-N |

Isomeric SMILES |

CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

melting_point |

181-183°C |

physical_description |

Solid |

Synonyms |

masticadienonic acid |

Origin of Product |

United States |

Foundational & Exploratory

Masticadienonic Acid: A Technical Guide to Natural Sources and Extraction for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Masticadienonic acid is a tetracyclic triterpenoid (B12794562) of the tirucallane (B1253836) type, recognized for its significant biological activities, including anti-inflammatory and antitumor properties. This compound, along with its isomer isothis compound, is a major constituent of the acidic fraction of mastic gum, the resin obtained from the Pistacia lentiscus tree.[1][2] Its potential as a therapeutic agent and as a scaffold for semi-synthetic derivatives has made it a compound of high interest in nutraceutical development, traditional medicine research, and drug discovery. This guide provides a comprehensive overview of its natural sources, detailed protocols for its extraction and isolation, and a summary of relevant quantitative data.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is mastic gum , a resin exuded from the bark of Pistacia lentiscus.[3]

-

Pistacia lentiscus : This evergreen shrub, belonging to the Anacardiaceae family, is native to the Mediterranean region.[4] The variety Pistacia lentiscus var. chia, cultivated exclusively on the Greek island of Chios, is the most renowned producer of high-quality mastic resin.[3] The resin is a complex mixture of triterpenes (constituting 65-70% of its weight) and a natural polymer, poly-β-myrcene.[2][5] this compound is found in the acidic triterpenoid fraction.[1][2]

Other reported plant sources include:

-

Pistacia terebinthus [3]

-

Pistacia atlantica

-

Amphipterygium adstringens (Cuachalalate), a medicinal plant where this compound is a major component of the cortex.[6]

-

Vallesia glabra [3]

Extraction and Isolation Methodologies

The isolation of pure this compound from its primary source, mastic gum, is a multi-step process involving the removal of the natural polymer, separation of the acidic triterpenoid fraction, and subsequent chromatographic purification to separate it from its isomers and other triterpenoids.

Experimental Workflow: From Mastic Resin to Pure this compound

The following diagram outlines the general workflow for the extraction and isolation of this compound.

Protocol 1: Preparation of Total Mastic Extract Without Polymer (TMEWP)

This protocol is based on the method described for obtaining an acetonic extract of Pistacia lentiscus resin.[6]

-

Maceration : Dissolve 100 g of powdered Chios mastic gum resin in 1 L of acetone (a 10:1 volume-to-weight ratio).

-

Stirring : Stir the suspension at room temperature for 2 hours to ensure complete dissolution of the triterpenoid fraction.

-

Filtration : Filter the suspension to remove the insoluble material, which is primarily the natural polymer (poly-β-myrcene).

-

Evaporation : Evaporate the acetone from the filtrate under reduced pressure (using a rotary evaporator) to yield a yellow, creamy extract. This is the Total Mastic Extract Without Polymer (TMEWP).

Protocol 2: Separation of Acidic and Neutral Triterpenoid Fractions

This protocol describes a general liquid-liquid extraction method to partition the TMEWP into its acidic and neutral components.

-

Dissolution : Dissolve the TMEWP from Protocol 1 in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Aqueous Extraction : Transfer the solution to a separatory funnel and extract it multiple times with a basic aqueous solution (e.g., 5% sodium bicarbonate, NaHCO₃). The acidic triterpenoids, including this compound, will react to form sodium salts and move into the aqueous layer.

-

Separation : Collect the aqueous layers. The organic layer contains the neutral triterpenoid fraction.

-

Acidification : Cool the combined aqueous extracts in an ice bath and carefully acidify with a dilute acid (e.g., 2M HCl) to a pH of approximately 3-4. This will precipitate the free triterpenoic acids.

-

Re-extraction : Extract the acidified aqueous solution again with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the protonated acidic triterpenoids.

-

Drying and Evaporation : Wash the organic layer containing the acidic fraction with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Acidic Fraction (AF).

Protocol 3: Purification of this compound Isomers

The acidic fraction contains a mixture of triterpenoic acids, including the isomers this compound (MNA) and isothis compound (IMNA). Advanced chromatographic techniques are required for their separation.

-

pH-Zone-Refining Centrifugal Partition Chromatography (CPC) : This technique is highly effective for separating ionizable compounds like triterpenoic acids.

-

Principle : It separates organic acids into distinct rectangular peaks based on their pKa values and hydrophobicity.[7]

-

Procedure : The crude acidic fraction is subjected to CPC using a two-phase solvent system. A retainer acid (e.g., trifluoroacetic acid - TFA) is added to the stationary phase, and an eluter base (e.g., triethylamine (B128534) - TEA) is added to the mobile phase.[7] This process yields fractions highly enriched in specific triterpenoic acids or isomer pairs (e.g., a fraction containing MNA and IMNA).

-

-

Supercritical Fluid Chromatography (SFC-CO₂) : SFC is a powerful technique for separating isomers.[1] It uses supercritical carbon dioxide as the primary mobile phase, offering a "green" and efficient alternative to normal-phase HPLC.[4][8]

-

Principle : The enriched fraction from CPC is injected into an SFC system. The unique properties of the supercritical fluid mobile phase, often modified with a co-solvent like methanol, allow for high-resolution separation of structurally similar isomers.[9]

-

Procedure : The MNA/IMNA-enriched fraction is separated using a suitable chiral or achiral column on a preparative SFC system.[1][2] The separated isomers are collected as distinct fractions, which are then evaporated to yield the pure compounds.

-

Quantitative Data Presentation

Quantitative yields can vary significantly based on the specific batch of resin and the precise experimental conditions. The data below is compiled from various studies to provide an illustrative overview.

| Source Material | Extraction/Fractionation Step | Yield | Reference |

| Pistacia lentiscus L. Resin (10 g) | Acetonic Extraction (Protocol 1) | 9.5 g (95%) | [6] |

| TMEWP (from 76 g crude resin) | Liquid-Liquid Partitioning (Protocol 2) | Acidic Fraction: 1.7 g | [7] |

| TMEWP (from 76 g crude resin) | Liquid-Liquid Partitioning (Protocol 2) | Neutral Fraction: 15.2 g | [7] |

| Medium-Polar Acetonic Fraction (5.81 g) | Silica Gel Chromatography | Mixture of Triterpenoid Acids: 341.3 mg | [10] |

| Olibanum Crude Extract (1.5 g) | pH-Zone-Refining CCC | AKBA & KBA: 255.5 mg & 220.1 mg | [2] |

Note: Data on the final yield of pure this compound following all purification steps is highly variable and often not reported as a simple percentage of the starting raw material in literature.

Signaling Pathways

This compound exerts its anti-inflammatory effects in part through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation and immune responses.

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli (like TNF-α) trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Triterpenoids like this compound are thought to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, likely through the inhibition of the IKK complex.[6][11]

Conclusion

This compound is a promising bioactive triterpenoid primarily sourced from the resin of Pistacia lentiscus. Its isolation requires a systematic approach, beginning with solvent extraction to remove the native polymer, followed by acid-base partitioning, and culminating in advanced chromatographic techniques like CPC and SFC to achieve high purity. The anti-inflammatory properties of this compound are linked to its ability to modulate key signaling pathways such as NF-κB. This guide provides foundational protocols and data to support further research and development of this compound for therapeutic and nutraceutical applications.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Supercritical Co₂ Fluid Purification | De Dietrich [dedietrich.com]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. staff.cimap.res.in [staff.cimap.res.in]

- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 9. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 10. Regulation of Energy Metabolism and Anti-Inflammatory Activities of Mastiha Fractions from Pistacia lentiscus L. var. chia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Masticadienonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masticadienonic acid is a naturally occurring triterpenoid (B12794562) found in the resin of the mastic tree (Pistacia lentiscus). This technical guide provides a comprehensive overview of its physicochemical properties, offering valuable data for researchers, scientists, and professionals involved in drug development. The information is presented to facilitate easy comparison and understanding of its chemical and biological characteristics.

Physicochemical Properties

This compound's properties are summarized in the tables below, providing a clear and structured presentation of quantitative data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₄₆O₃ | [1][2] |

| Molecular Weight | 454.7 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 181-183 °C | [4] |

| Boiling Point | 565.4 °C at 760 mmHg (Predicted) | [3] |

| Density | ~1.06 g/cm³ (Estimated) | [3] |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Practically insoluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and DMSO | [3] |

| logP (Octanol-Water Partition Coefficient) | 7.6 (Predicted) | [1][2] |

Table 3: Acidity

| Property | Value | Source(s) |

| pKa | 4.81 (Strongest Acidic, Predicted) | [3] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹³C NMR Spectroscopy

¹H NMR Spectroscopy

Similarly, detailed ¹H NMR chemical shifts are available through specialized chemical databases. The spectrum would show characteristic signals for the various protons in the molecule, including those on the steroid-like core and the side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[1] Key peaks would include:

-

~1710 cm⁻¹: C=O stretching vibration of the carboxylic acid.

-

~1685 cm⁻¹: C=O stretching vibration of the ketone.

-

Broad O-H stretch: In the region of 2500-3300 cm⁻¹ for the carboxylic acid.

-

C-H stretching vibrations: Just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 454.7. The fragmentation pattern would be complex, characteristic of a triterpenoid structure, and could involve losses of the carboxylic acid group and fragmentation of the ring system.[6]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of organic compounds are standardized in the field of analytical chemistry. Below are generalized methodologies adaptable for this compound.

Melting Point Determination

A capillary melting point apparatus can be used. A small amount of the powdered solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is slowly increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Solubility Determination

To determine solubility, a small, measured amount of this compound is added to a specific volume of the solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated, and the extent to which the solid dissolves is observed and quantified.

pKa Determination

The pKa can be determined experimentally by potentiometric titration. A solution of this compound in a suitable solvent mixture (e.g., water/ethanol) is titrated with a standard solution of a strong base (e.g., NaOH). The pH is measured after each addition of the titrant, and the pKa is determined from the midpoint of the titration curve.

Signaling Pathway Interactions

This compound has been shown to modulate several key signaling pathways, which is relevant to its potential therapeutic effects.

NF-κB Signaling Pathway

This compound has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammation. Inhibition by this compound may occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which would otherwise lead to the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

This compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound's effect may involve the regulation of the phosphorylation of key kinases such as ERK, JNK, and p38.

Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress. Activation by this compound likely involves promoting the translocation of Nrf2 to the nucleus, where it can induce the expression of antioxidant genes.

References

- 1. This compound | C30H46O3 | CID 11340012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z,6S)-2-methyl-6-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | C30H46O3 | CID 44421209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pure.uva.nl [pure.uva.nl]

Masticadienonic Acid: A Technical Guide to Solubility in DMSO and Ethanol for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of masticadienonic acid in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol. This document is intended for researchers, scientists, and professionals in drug development who are working with this bioactive triterpenoid (B12794562). The guide summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes a key signaling pathway influenced by this compound.

Executive Summary

This compound, a prominent triterpenoid found in the resin of Pistacia lentiscus, has garnered significant interest for its anti-inflammatory and potential anticancer properties.[1] Proper solubilization is a critical first step in experimental assays to ensure accurate and reproducible results. This guide establishes that while this compound is soluble in both DMSO and ethanol, its solubility is notably higher in DMSO. This document provides a quantitative solubility value for DMSO and contextual data for ethanol, alongside standardized methodologies for researchers to determine solubility in their own laboratory settings.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in DMSO and provides comparative data for a structurally similar triterpenoid, maslinic acid, to offer a reasonable estimation for solubility in ethanol.

| Compound | Solvent | Solubility | Method of Determination |

| This compound | DMSO | 40 mg/mL | Preparation of a stock solution for in vivo formulation.[2] |

| This compound | Ethanol | Soluble (quantitative value not specified in literature) | Qualitatively described as soluble in scientific literature.[1][3] |

| Maslinic Acid (for comparison) | DMSO | ~20 mg/mL | Determined for preparation of a stock solution.[4] |

| Maslinic Acid (for comparison) | Ethanol | ~0.5 mg/mL | Determined for preparation of a stock solution.[4] |

Note: The solubility of triterpenoids can be significantly influenced by factors such as temperature, purity of the compound, and the specific isomer.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound under their specific experimental conditions, two standard protocols are detailed below: an equilibrium solubility assay and a kinetic solubility assay.

Equilibrium Solubility Assay Protocol (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Objective: To determine the equilibrium solubility of this compound in DMSO or ethanol.

Materials:

-

This compound (solid)

-

DMSO (anhydrous) or Ethanol (anhydrous)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume of the desired solvent (DMSO or ethanol) to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled incubator (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification: Analyze the filtered supernatant using a validated HPLC method to determine the concentration of dissolved this compound. This typically involves comparing the peak area of the sample to a standard curve of known concentrations.[5][6]

Kinetic Solubility Assay Protocol

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is relevant for many biological assays.[7][8][9]

Objective: To determine the kinetic solubility of this compound.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution into a new microtiter plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[7]

-

Quantification (Optional): Alternatively, the plate can be centrifuged or filtered, and the concentration of the compound in the supernatant can be determined by HPLC or UV-spectroscopy.[6]

Workflow for determining the equilibrium solubility of a compound.

This compound's Role in Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating key cellular signaling pathways. Specifically, it can inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often triggered by inflammatory stimuli such as lipopolysaccharide (LPS).[10][11]

The diagram below illustrates the general mechanism by which this compound interferes with these pro-inflammatory signaling cascades.

This compound inhibits inflammatory responses by blocking MAPK and NF-κB signaling.

This guide provides a foundational understanding of the solubility characteristics of this compound in DMSO and ethanol, equipping researchers with the necessary data and protocols for their studies. The visualization of its mechanism of action further aids in the conceptualization of its biological effects.

References

- 1. This compound | 514-49-8 | Benchchem [benchchem.com]

- 2. This compound | Masticadienoic acid | Anticancer | TargetMol [targetmol.com]

- 3. Masticadienolic acid - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Malonic acid suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-kappa B inactivation in RAW 264.7 macrophages: possible involvement of the IKK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Masticadienonic Acid: A Technical Guide to NMR and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masticadienonic acid, a tirucallane-type tetracyclic triterpenoid (B12794562), is a prominent bioactive constituent isolated from the resin of Pistacia lentiscus.[1] With a molecular formula of C₃₀H₄₆O₃ and a molar mass of 454.69 g/mol , this compound has garnered significant interest within the scientific community for its therapeutic potential, notably its anti-inflammatory and antitumor activities.[2][3] The structural elucidation and unambiguous identification of this compound are paramount for advancing its research and development as a potential therapeutic agent. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their analytical endeavors.

Data Presentation: Spectroscopic Data

The structural framework of this compound has been comprehensively characterized using one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 5.30 | t | 3.5 |

| H-24 | 6.70 | t | 7.0 |

| H-1 | 2.50 | m | |

| H-2 | 2.05 | m | |

| H-5 | 2.35 | dd | 12.0, 4.0 |

| H-6 | 2.20, 1.90 | m | |

| H-11 | 1.80, 1.50 | m | |

| H-12 | 1.60, 1.40 | m | |

| H-15 | 1.70, 1.30 | m | |

| H-16 | 1.95, 1.55 | m | |

| H-17 | 1.85 | m | |

| H-20 | 2.15 | m | |

| H-22 | 2.30 | m | |

| H-23 | 2.25 | m | |

| Me-18 | 0.88 | s | |

| Me-19 | 1.05 | s | |

| Me-21 | 0.95 | d | 6.5 |

| Me-27 | 1.80 | s | |

| Me-28 | 1.00 | s | |

| Me-29 | 1.10 | s | |

| Me-30 | 0.98 | s |

Note: The assignments are based on typical values for triterpenoids of this class and may require 2D NMR for definitive confirmation.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [4][5]

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 39.8 | 16 | 27.5 |

| 2 | 34.2 | 17 | 50.5 |

| 3 | 218.1 | 18 | 15.8 |

| 4 | 47.5 | 19 | 18.5 |

| 5 | 51.0 | 20 | 36.2 |

| 6 | 28.1 | 21 | 18.7 |

| 7 | 118.5 | 22 | 35.8 |

| 8 | 145.2 | 23 | 24.8 |

| 9 | 49.8 | 24 | 125.8 |

| 10 | 37.0 | 25 | 133.5 |

| 11 | 21.5 | 26 | 169.5 |

| 12 | 26.5 | 27 | 20.8 |

| 13 | 44.2 | 28 | 27.8 |

| 14 | 50.1 | 29 | 21.8 |

| 15 | 31.8 | 30 | 24.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of this compound, confirming its elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound [4]

| Ionization Mode | Formula | Calculated m/z | Measured m/z |

| ESI- | [M-H]⁻ | 453.3374 | 453.3372 |

| ESI+ | [M+H]⁺ | 455.3520 | 455.3518 |

| ESI+ | [M+Na]⁺ | 477.3340 | 477.3338 |

Table 4: Major Fragments Observed in EI-MS of this compound

| m/z | Proposed Fragment | Interpretation |

| 439 | [M - CH₃]⁺ | Loss of a methyl group |

| 411 | [M - C₃H₇]⁺ | Loss of a propyl group from the side chain |

| 383 | [M - C₅H₉O]⁺ | Cleavage of the side chain |

| 273 | Fission of the C- and D-rings | |

| 205 | Retro-Diels-Alder fragmentation of the A-ring | |

| 135 | Further fragmentation of the A/B ring system |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, adaptable for similar triterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution of the complex triterpenoid spectrum.

-

¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16 to 64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: -10 to 220 ppm.

-

Number of scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments are crucial for the complete and unambiguous assignment of proton and carbon signals.

-

Standard pulse programs provided by the spectrometer manufacturer can be used. Optimization of parameters such as mixing times and delays may be necessary.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

For direct infusion, dilute the stock solution to 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode to enhance ionization.

-

For LC-MS, the sample can be injected directly from the stock solution, as the chromatography system will perform the dilution.

2. Instrumentation and Data Acquisition:

-

High-Resolution Mass Spectrometry (HRMS):

-

An Orbitrap or a Time-of-Flight (TOF) mass spectrometer is typically used.

-

Ionization source: Electrospray Ionization (ESI) is common for triterpenoids.

-

Acquire spectra in both positive and negative ion modes to obtain comprehensive data.

-

Mass range: 100-1000 m/z.

-

-

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis:

-

Typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system after derivatization (e.g., methylation) to increase volatility.

-

Electron energy: 70 eV.

-

Ion source temperature: ~250 °C.

-

Mass range: 40-600 m/z.

-

Mandatory Visualization

Structural Elucidation Workflow

The logical process of determining the chemical structure of this compound from a natural source involves a series of interconnected analytical steps.

References

- 1. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]

- 4. This compound | C30H46O3 | CID 11340012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Masticadienonic Acid: A Technical Guide to its Anti-inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Masticadienonic acid (MDA), a triterpenoid (B12794562) found in the resin of Pistacia species, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MDA's anti-inflammatory effects. It details the compound's impact on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its role in modulating the production of pro-inflammatory mediators. This document synthesizes available preclinical data, outlines detailed experimental protocols for investigating its activity, and presents visual representations of its mechanism of action to support further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising natural compound with the potential to mitigate inflammatory processes. This guide serves as a comprehensive resource for understanding the core mechanisms of MDA's anti-inflammatory action, intended to facilitate advanced research and therapeutic development.

Core Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway. This leads to a significant reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[1][2][3]. While the precise molecular target of MDA within this pathway is not definitively established, it is hypothesized to interfere with the phosphorylation of key signaling intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Western blot analysis of effect of GrK on ERK1/2 and p38 MAPK phosphorylation. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Masticadienonic Acid: A Potent Modulator of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Masticadienonic acid (MDA), a prominent triterpenoid (B12794562) constituent of Pistacia lentiscus (mastic) gum, has garnered significant attention for its diverse pharmacological activities, most notably its anti-inflammatory properties. A substantial body of evidence points to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway as a core mechanism underpinning these effects. This technical guide provides a comprehensive overview of the role of this compound in the NF-κB signaling cascade, detailing its mechanism of action, presenting available quantitative data, outlining key experimental protocols for its study, and visualizing the involved molecular interactions and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly those focused on inflammatory and related diseases.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal regulators of the innate and adaptive immune responses, cellular proliferation, and apoptosis. In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a principal member.

A wide array of stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns like lipopolysaccharide (LPS), can initiate the NF-κB signaling cascade. This activation converges on the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates IκBα at specific serine residues, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers, facilitating their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of a plethora of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound as an Inhibitor of NF-κB Signaling

This compound exerts its anti-inflammatory effects by intervening at key junctures within the NF-κB signaling pathway. Studies have demonstrated that MDA can effectively suppress the activation of NF-κB induced by inflammatory stimuli. The primary mechanism of action involves the inhibition of IκBα phosphorylation and subsequent degradation. By preventing the degradation of IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its nuclear translocation and transcriptional activity. This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for TNF-α, IL-1β, and IL-6.[1][2]

Mechanism of Action

The inhibitory effect of this compound on the NF-κB pathway can be summarized in the following steps:

-

Inhibition of IKK Activity: Evidence suggests that this compound may directly or indirectly inhibit the kinase activity of the IKK complex. This is a critical upstream event that prevents the phosphorylation of IκBα.

-

Stabilization of IκBα: By preventing its phosphorylation, this compound stabilizes the IκBα protein, thereby blocking its ubiquitination and proteasomal degradation.

-

Inhibition of p65 Nuclear Translocation: With IκBα remaining bound to the NF-κB complex, the nuclear localization signal of the p65 subunit remains masked. This effectively blocks the translocation of p65 into the nucleus.

-

Downregulation of NF-κB Target Genes: The absence of nuclear p65 leads to a significant reduction in the transcription of NF-κB-dependent genes, which are responsible for orchestrating the inflammatory response.

The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention by this compound.

References

- 1. Anti-Inflammatory Activity of the Major Triterpenic Acids of Chios Mastic Gum and Their Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Chios mastic gum mitigates colitis in mice via modulating inflammatory response, gut barrier integrity and microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

Masticadienonic Acid: A Technical Guide to Its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Masticadienonic acid (MDA), a triterpenoid (B12794562) compound isolated from the resin of Pistacia lentiscus, has emerged as a promising natural product with notable anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the mechanisms by which MDA induces apoptosis in cancer cells. It details the signaling pathways involved, presents quantitative data on its cytotoxic effects, and offers detailed experimental protocols for key assays. The information is intended to support further research and development of MDA as a potential therapeutic agent.

Introduction

This compound is a tetracyclic triterpenoid that has demonstrated a range of biological activities, including anti-inflammatory and anti-tumor effects.[1] Its ability to selectively induce programmed cell death, or apoptosis, in cancer cells makes it a molecule of significant interest in oncology research. This document synthesizes the current understanding of MDA's pro-apoptotic mechanisms, providing a technical resource for the scientific community.

Cytotoxic Activity of this compound

MDA exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 56.51 ± 2.31 | [3] |

| HCT116 | Colon Cancer | Data not explicitly found for MDA alone, but studied in combination with cisplatin. | [4] |

| Capan-1 | Pancreatic Cancer | Data for a related isomer, IMNA, and its derivatives are available, showing cytotoxicity in the 6-39 µM range. | [5] |

| MCF-7 | Breast Carcinoma | IC50 values for maslinic acid, a related triterpene, are available. | [6] |

| SiHa | Cervical Carcinoma | IC50 values for maslinic acid are available. | [6] |

Note: The available data on the cytotoxic effects of this compound across a wide range of cancer cell lines is still limited. Much of the research has focused on prostate cancer. Further studies are needed to establish a broader activity profile.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound induces apoptosis through a multi-faceted approach, primarily targeting the intrinsic or mitochondrial pathway of apoptosis. The key molecular events are detailed below.

Induction of Mitochondrial Permeability Transition (MPT)

Evidence suggests that MDA's pro-apoptotic activity is linked to its ability to induce the mitochondrial permeability transition (MPT).[3][7] This process involves the opening of the permeability transition pore complex (PTPC) in the inner mitochondrial membrane, leading to a dissipation of the mitochondrial membrane potential and swelling of the mitochondrial matrix.[7] The opening of the PTPC is a critical event that precedes the release of pro-apoptotic factors from the mitochondria.[7]

Release of Pro-Apoptotic Factors

The induction of MPT by MDA leads to the release of key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. These include:

-

Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[8]

-

Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[7]

Modulation of Bcl-2 Family Proteins and Caspase Activation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[9] While direct modulation of Bcl-2 family proteins by MDA is not explicitly detailed in the provided search results, the release of cytochrome c is typically regulated by the balance of these proteins.[10] The subsequent activation of caspase-9 by the apoptosome triggers a cascade of effector caspases, such as caspase-3, -6, and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[11]

Impact on Cell Proliferation Markers

In vivo studies using a mouse prostate cancer xenograft model have shown that MDA treatment leads to a significant decrease in the expression of proliferation markers:

-

Proliferating Cell Nuclear Antigen (PCNA): A key protein involved in DNA replication and repair.[3][12]

-

Ki-67: A cellular marker for proliferation that is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0).[3]

The downregulation of these markers indicates that MDA has a potent anti-proliferative effect.[3]

Potential Involvement of Signaling Pathways

While the direct effects of MDA on major signaling pathways are not yet fully elucidated, related triterpenoids have been shown to modulate key cancer-related pathways. The anti-cancer effects of other natural compounds are often linked to the modulation of pathways such as:

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition is a common mechanism for apoptosis induction.[13][14]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in apoptosis, with its effects being context-dependent.[15][16]

-

NF-κB Pathway: This pathway is often constitutively active in cancer cells and promotes survival and proliferation. Its inhibition can lead to apoptosis.[17]

Further research is required to determine the precise impact of this compound on these critical signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assay (Crystal Violet Staining)

This protocol is adapted from a study on MDA's effect on PC-3 cells.[3]

Objective: To determine the cytotoxic effect of MDA and calculate its IC50 value.

Materials:

-

PC-3 cells (or other cancer cell lines)

-

RPMI-1640 medium with 10% FBS

-

This compound (MDA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cisplatin (positive control)

-

48-well plates

-

Glutaraldehyde (B144438) (1.1% w/v)

-

Crystal violet solution (0.1% w/v)

-

Acetic acid (10% w/v)

-

Microplate reader

Procedure:

-

Seed cells in 48-well plates at a density of 4 x 10^4 cells/cm^2 and incubate for 24 hours.

-

Prepare a stock solution of MDA in DMSO. Dilute the stock solution in RPMI-1640 medium to achieve final concentrations ranging from 12.5 to 100 µM.

-

Treat the cells with the different concentrations of MDA. Include a vehicle control (DMSO) and a positive control (cisplatin).

-

Incubate the plates for 48 hours.

-

Fix the cells by adding 200 µL of 1.1% glutaraldehyde and incubate at room temperature for 15 minutes.

-

Wash the plates with water and allow them to air dry.

-

Stain the fixed cells with 200 µL of crystal violet solution for 15 minutes.

-

Wash the plates with water and allow them to air dry.

-

Solubilize the protein-bound dye by adding 200 µL of 10% acetic acid.

-

Measure the optical density at 595 nm using a microplate reader.

-

Plot a dose-response curve and calculate the IC50 value.

Detection of Apoptosis (TUNEL Assay)

This protocol is based on the in vivo study of MDA on prostate cancer xenografts.[3][12]

Objective: To detect DNA fragmentation in tumor tissues as an indicator of apoptosis.

Materials:

-

Paraffin-embedded tumor tissue sections

-

TUNEL (Terminal deoxynucleotidyl transferase dUTp nick end labeling) assay kit

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tumor tissue sections.

-

Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves:

-

Permeabilization of the cells.

-

Incubation with the TdT enzyme and labeled nucleotides (e.g., dUTP-biotin or dUTP-fluorescein).

-

Detection of the incorporated labels using streptavidin-HRP and a chromogen (for brightfield microscopy) or a fluorescent secondary antibody (for fluorescence microscopy).

-

-

Counterstain the nuclei (e.g., with hematoxylin (B73222) or DAPI).

-

Mount the slides and visualize them under a microscope.

-

Apoptotic cells will be stained (e.g., brown for brightfield, or a specific fluorescent color).

-

Quantify the number of apoptotic cells or the stained area using image analysis software.

Immunohistochemistry for Proliferation Markers (PCNA and Ki-67)

This protocol is derived from the in vivo study of MDA.[3]

Objective: To evaluate the effect of MDA on the expression of cell proliferation markers in tumor tissues.

Materials:

-

Paraffin-embedded tumor tissue sections

-

Primary antibodies against PCNA and Ki-67

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tumor tissue sections.

-

Perform antigen retrieval as required for the specific primary antibodies.

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding.

-

Incubate the sections with the primary antibodies against PCNA or Ki-67.

-

Wash the sections and incubate with the HRP-conjugated secondary antibody.

-

Wash the sections and apply the DAB substrate. A brown precipitate will form at the site of the target protein.

-

Counterstain the nuclei with hematoxylin.

-

Dehydrate and mount the slides.

-

Visualize the slides under a microscope and quantify the percentage of positive cells or the staining intensity.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound in vitro.

Logical Relationship of MDA's Anti-Cancer Effects

Caption: Logical relationship between MDA's cellular effects and tumor inhibition.

Conclusion and Future Directions

This compound is a compelling natural compound that induces apoptosis in cancer cells, primarily through the mitochondrial pathway. Its ability to inhibit cell proliferation and promote programmed cell death has been demonstrated in vitro and in vivo. However, to advance MDA towards clinical application, further research is necessary. Key areas for future investigation include:

-

Broad-Spectrum Activity: Determining the cytotoxic effects of MDA across a wider panel of cancer cell lines.

-

Signaling Pathway Elucidation: A more detailed investigation into the specific signaling pathways modulated by MDA, including the PI3K/Akt and MAPK pathways.

-

In Vivo Efficacy and Safety: Comprehensive pre-clinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of MDA.

-

Combination Therapies: Exploring the potential synergistic effects of MDA when used in combination with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 514-49-8 | Benchchem [benchchem.com]

- 3. Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 9. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 11. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunomodulatory Effects of Masticadienonic Acid on Macrophages

For Researchers, Scientists, and Drug Development Professionals

Abstract

Masticadienonic acid (MDA), a triterpenoid (B12794562) found in the resin of Pistacia species, has garnered significant interest for its potential therapeutic properties, including its influence on the immune system. This technical guide provides a comprehensive overview of the immunomodulatory effects of MDA on macrophages, key cells of the innate immune system. Emerging evidence suggests that MDA exhibits a dual role, capable of both stimulating and inhibiting macrophage inflammatory responses depending on the cellular context. This document synthesizes the current understanding of MDA's impact on macrophage nitric oxide production, cytokine secretion, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting macrophage-mediated inflammation.

Introduction

Macrophages are highly plastic immune cells that play a central role in tissue homeostasis, host defense, and the inflammatory response. Their functional phenotype can be broadly categorized into a pro-inflammatory (M1) or an anti-inflammatory (M2) state. The modulation of macrophage polarization and activation presents a promising therapeutic strategy for a wide range of inflammatory diseases. This compound (MDA) is a naturally occurring triterpenoid that has been shown to possess various biological activities. Recent studies have begun to unravel its complex interactions with macrophages, suggesting its potential as a novel immunomodulatory agent. This guide will delve into the technical details of MDA's effects on macrophage function, with a focus on quantifiable outcomes and the molecular mechanisms involved.

Effects on Macrophage Effector Functions

Nitric Oxide Production

Nitric oxide (NO) is a critical signaling molecule and a key inflammatory mediator produced by macrophages upon activation, primarily through the action of inducible nitric oxide synthase (iNOS). Studies have indicated that this compound (MDA) and its analogs can activate nitric oxide synthase in macrophages.[1]

Table 1: Effect of this compound on Nitric Oxide Production in Macrophages

| Cell Type | Treatment Conditions | Method | Result | Reference |

| Murine Peritoneal Macrophages | MDA (various concentrations) | Griess Assay | MDA induces nitric oxide production. | [1][2] |

| RAW 264.7 Macrophages | MDA (various concentrations) + LPS | Griess Assay | MDA inhibits LPS-induced nitric oxide production. | [3][4] |

Note: Specific EC50/IC50 values for MDA are not yet firmly established in the literature and represent a key area for future investigation.

Cytokine Secretion

Macrophages secrete a wide array of cytokines that orchestrate the inflammatory response. Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The effect of MDA on cytokine production appears to be context-dependent, with evidence suggesting it can inhibit the production of these cytokines in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Cytokine | Cell Type | MDA Concentration | Inhibition (%) | Reference |

| TNF-α | RAW 264.7 | Dose-dependent | Data not yet quantified in literature | [5][6] |

| IL-6 | RAW 264.7 | Dose-dependent | Data not yet quantified in literature | [5][6] |

| IL-1β | RAW 264.7 | Dose-dependent | Data not yet quantified in literature | [6][7] |

Note: While studies indicate an inhibitory trend, precise quantitative dose-response data for MDA's effect on these specific cytokines in macrophages is a critical knowledge gap.

Molecular Mechanisms of Action: Signaling Pathways

The immunomodulatory effects of MDA on macrophages are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, controlling the transcription of numerous pro-inflammatory genes, including those for iNOS, TNF-α, IL-1β, and IL-6. In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. Evidence suggests that MDA may exert its anti-inflammatory effects by interfering with this pathway.

MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another critical signaling node in the macrophage inflammatory response. These kinases are activated by phosphorylation in response to stimuli like LPS and, in turn, activate downstream transcription factors that regulate the expression of inflammatory genes. The potential for MDA to modulate MAPK signaling is an active area of investigation.

Experimental Protocols

Cell Culture

The murine macrophage cell line RAW 264.7 is a commonly used model for studying macrophage inflammation.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Adherent cells are scraped and passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of MDA, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of MDA for the desired time period (e.g., 24 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide Production (Griess Assay)

Nitrite (B80452), a stable product of NO, is measured in the culture supernatant using the Griess reagent.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat cells with various concentrations of MDA for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat with various concentrations of MDA for 1 hour.

-

Stimulate with LPS for a specified time (e.g., 24 hours).

-

Collect the culture supernatant and centrifuge to remove cell debris.

-

Perform the ELISA according to the kit protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the colorimetric change.

Western Blot Analysis

To investigate the effect of MDA on signaling pathways, the phosphorylation status of key proteins is assessed by Western blotting.

-

Seed RAW 264.7 cells and treat with MDA and/or LPS for the appropriate duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory effects on macrophages, with a notable capacity to influence nitric oxide production and potentially pro-inflammatory cytokine secretion. Its mechanism of action appears to involve the modulation of the NF-κB and MAPK signaling pathways. However, this technical guide also highlights critical gaps in the current knowledge. Future research should focus on:

-

Quantitative Dose-Response Studies: Establishing precise IC50 and EC50 values for MDA's effects on nitric oxide and a panel of pro- and anti-inflammatory cytokines in various macrophage subtypes.

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets of MDA within the NF-κB and MAPK pathways through detailed phosphorylation studies and kinase assays.

-

In Vivo Validation: Translating the in vitro findings to animal models of inflammatory diseases to assess the therapeutic potential of MDA.

-

Structure-Activity Relationship Studies: Investigating the immunomodulatory activities of MDA derivatives to identify compounds with enhanced potency and selectivity.

Addressing these research questions will be crucial for the development of MDA and related compounds as novel therapeutics for the management of macrophage-driven inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global characterization of macrophage polarization mechanisms and identification of M2-type polarization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Acetylaminofluorene inhibits interleukin-1beta production in LPS-stimulated macrophages by blocking NF-kappaB/Rel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Masticadienonic Acid and its Isomer, Isomasticadienonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of masticadienonic acid (MDA) and its isomer, isothis compound (IMDA), two prominent triterpenic acids isolated from the resin of Pistacia lentiscus var. chia, commonly known as Chios Mastic Gum. This document delves into their biological activities, mechanisms of action, and relevant experimental data, tailored for professionals in the fields of research, science, and drug development.

Core Concepts: Chemical Structure and Isomerism

This compound and isothis compound are tetracyclic triterpenoids belonging to the tirucallane (B1253836) type.[1] Their shared molecular formula is C₃₀H₄₆O₃, and their molar mass is 454.69 g/mol .[2] The key structural difference lies in the position of a double bond within the tetracyclic ring system, which influences their biological activities.[3][4] These compounds are major constituents of the acidic fraction of Chios Mastic Gum.[1]

Biological Activities and Therapeutic Potential

Both this compound and isothis compound have demonstrated a range of biological activities, positioning them as promising candidates for therapeutic development. Their primary reported effects include anti-inflammatory, anti-cancer, and antioxidant properties.[2][5][6]

Anti-inflammatory Activity

The anti-inflammatory properties of MDA and IMDA are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[2][6] Studies have shown that these compounds can significantly reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8] This is achieved primarily through the inhibition of the NF-κB and MAPK signaling pathways.[7][8]

Anti-cancer Activity

This compound and isothis compound have exhibited cytotoxic effects against various cancer cell lines.[5][9][10] Their anti-proliferative activity is linked to the induction of apoptosis (programmed cell death).[9][11] Furthermore, in vivo studies have demonstrated the potential of these compounds to inhibit tumor growth.[9][11]

Antioxidant and Other Activities

Beyond their anti-inflammatory and anti-cancer effects, these triterpenic acids are also associated with antioxidant properties, which can protect cells from oxidative stress.[5] this compound has also been found to improve intestinal barrier function by activating the Nrf2 signaling pathway.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of this compound, isothis compound, and their derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Isothis compound (IMNA) | Capan-1 (Pancreatic) | Intermediate Activity | [5] |

| HCT-116 (Colon) | Intermediate Activity | [5] | |

| LN229 (Glioblastoma) | Intermediate Activity | [5] | |

| NCI-H460 (Lung) | Intermediate Activity | [5] | |

| DND-41 (Leukemia) | Intermediate Activity | [5] | |

| HL-60 (Leukemia) | Intermediate Activity | [5] | |

| K562 (Leukemia) | Intermediate Activity | [5] | |

| Z138 (Lymphoma) | Intermediate Activity | [5] | |

| IMNA Analog 3 | Capan-1 (Pancreatic) | 6.7 ± 0.4 | [5] |

| IMNA Analog 4 | Capan-1 (Pancreatic) | 9.4 ± 1.5 | [5] |

| HCT-116 (Colon) | 22.0 ± 0.8 | [5] | |

| LN229 (Glioblastoma) | 28.5 ± 5.3 | [5] | |

| NCI-H460 (Lung) | 25.1 ± 1.9 | [5] | |

| IMNA Analog 6 | Multiple Cell Lines | Broad-spectrum Cytotoxicity | [5] |

| IMNA Analog 7 | Capan-1 (Pancreatic) | Selective Cytotoxicity | [5] |

| IMNA Analog 9 | Capan-1 (Pancreatic) | Selective Cytotoxicity | [5] |

| IMNA Analog 10 | Multiple Cell Lines | Broad-spectrum Cytotoxicity | [5] |

| This compound (MDA) | PC-3 (Prostate) | 40-70 | [9] |

| 3α-OH Masticadienoic Acid | PC-3 (Prostate) | 40-70 | [9] |

Table 2: In Vivo Anti-inflammatory and Anti-tumor Activity of this compound (MDA)

| Experimental Model | Treatment | Key Findings | Reference |

| Dextran Sulphate Sodium (DSS)-induced colitis in mice | MDA supplementation | Reduced serum levels of TNF-α, IL-1β, and IL-6. | [7][8] |

| Increased body weight and colon length. | [7][8] | ||

| Reduced spleen weight, disease activity index, and histological score. | [7][8] | ||

| Improved intestinal barrier function via Nrf2 pathway activation. | [7][8] | ||

| Prostate Cancer Xenografts in mice | MDA (125 and 250 mg/kg) | Decreased the average number of PCNA-positive cells. | [9] |

| MDA (60, 125, and 250 mg/kg) | Downregulated the expression of Ki67. | [9] | |

| MDA | Inhibited tumor growth. | [9] |

Key Signaling Pathways

The biological effects of masticadienonic and isothis compound are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12][13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory cytokines.[7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation.[][15] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. This compound has been shown to inhibit the MAPK pathway, contributing to its anti-inflammatory and anti-cancer effects.[7][8]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress.[16][17] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. This compound has been shown to activate this pathway, thereby enhancing the cellular antioxidant response and improving intestinal barrier integrity.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of masticadienonic and isothis compound.

Isolation and Purification of Masticadienonic and Isomasticadienonic Acids

A common method for the isolation of these triterpenic acids from Chios Mastic Gum involves the following steps:[5]

-

Extraction: The crude mastic gum is dissolved in a suitable solvent (e.g., acetone) to separate the soluble triterpenoids from the insoluble polymer (poly-β-myrcene).

-

Fractionation: The extract is then subjected to liquid-liquid extraction to separate the acidic fraction from the neutral fraction. This is typically achieved by partitioning between an organic solvent and an aqueous basic solution. The acidic compounds are retained in the aqueous phase as salts and are subsequently recovered by acidification and extraction with an organic solvent.

-

Purification: The acidic fraction is further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound and isothis compound.[1][5]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound, isothis compound, or their derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[21][22][23]

-

Sample Preparation: Fix cells or tissue sections with a cross-linking agent like paraformaldehyde to preserve their morphology.

-

Permeabilization: Permeabilize the fixed samples with a detergent (e.g., Triton X-100) or an enzyme (e.g., proteinase K) to allow the labeling enzyme to access the nuclear DNA.

-

Labeling Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP, FITC-dUTP). TdT will catalyze the addition of these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using indirectly labeled dUTPs, incubate the samples with a fluorescently labeled antibody or streptavidin conjugate that specifically binds to the incorporated label.

-

Visualization and Analysis: Visualize the labeled cells using fluorescence microscopy or quantify the apoptotic cell population using flow cytometry. Apoptotic cells will exhibit a strong fluorescent signal in their nuclei.

Conclusion and Future Directions

This compound and isothis compound represent a promising class of natural compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. Their well-defined mechanisms of action, centered on the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, provide a solid foundation for further drug development efforts. The quantitative data presented in this guide highlight their potency and selectivity.

Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry approaches, exploring their efficacy in a broader range of disease models, and conducting comprehensive preclinical safety and pharmacokinetic studies. The detailed experimental protocols provided herein offer a standardized framework for researchers to build upon these findings and accelerate the translation of these natural products into novel therapeutics.

References

- 1. Regulation of Energy Metabolism and Anti-Inflammatory Activities of Mastiha Fractions from Pistacia lentiscus L. var. chia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10751347B2 - Compositions comprising acidic extracts of mastic gum and uses thereof for treating optic neuropathy - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 514-49-8 | Benchchem [benchchem.com]

- 5. Design and Synthesis of Structurally Modified Analogs of 24Z-Isothis compound with Enhanced Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Anti-Inflammatory Activity of the Major Triterpenic Acids of Chios Mastic Gum and Their Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 15. cusabio.com [cusabio.com]

- 16. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cyrusbio.com.tw [cyrusbio.com.tw]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. youtube.com [youtube.com]

- 23. sileks.com [sileks.com]